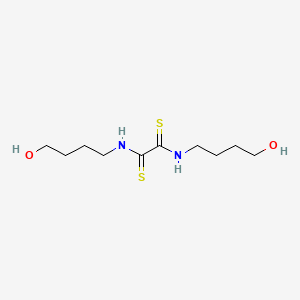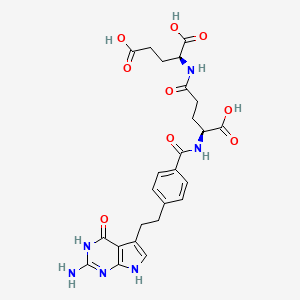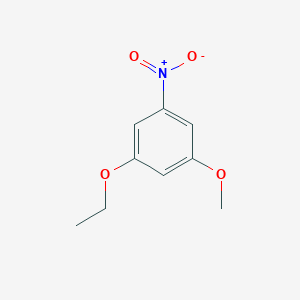
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is a chemical compound known for its unique structure and potential applications in various fields. This compound features two hydroxybutyl groups attached to an ethanebis(thioamide) core, making it a versatile molecule for chemical synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) typically involves the reaction of ethanebis(thioamide) with 4-hydroxybutyl derivatives. One common method is the condensation reaction between ethanebis(thioamide) and 4-hydroxybutyraldehyde in the presence of a suitable catalyst, such as glacial acetic acid . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) can be scaled up using batch or continuous flow reactors. The use of homogeneous catalysts like titanium isopropoxide or zinc acetate has been shown to enhance the efficiency of the reaction . The reaction parameters, including temperature, catalyst concentration, and reaction time, are optimized to achieve maximum conversion and yield.
Análisis De Reacciones Químicas
Types of Reactions: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
N~1~,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of polymers and advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) involves its interaction with molecular targets through its hydroxy and thioamide groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential candidate for applications in catalysis and drug development .
Comparación Con Compuestos Similares
N~1~,N~2~-Bis(2-oxoindolin-3-ylidene)ethanebis(thioamide): Known for its use in forming metal complexes with biological activity.
N-[(E)-(2-hydroxyphenyl)methylidene]-N’-[(Z)-(2-hydroxyphenyl)methylidene]ethanebis(thioamide): Contains similar functional groups and is used in coordination chemistry.
Uniqueness: N1,N~2~-Bis(4-hydroxybutyl)ethanebis(thioamide) is unique due to its hydroxybutyl groups, which provide additional sites for chemical modification and enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
145803-99-2 |
|---|---|
Fórmula molecular |
C10H20N2O2S2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
N,N'-bis(4-hydroxybutyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O2S2/c13-7-3-1-5-11-9(15)10(16)12-6-2-4-8-14/h13-14H,1-8H2,(H,11,15)(H,12,16) |
Clave InChI |
DPCLHGSOHBZARJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCO)CNC(=S)C(=S)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-1-(2-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15162053.png)
![(2E)-N-[3-(Triethoxysilyl)propyl]hexan-2-imine](/img/structure/B15162061.png)
![(2R)-2-[(6R)-1,8-diazaspiro[5.5]undecan-1-yl]-2-phenylethanol](/img/structure/B15162068.png)
![Tributyl{5-[(oxan-2-yl)oxy]pent-1-en-1-yl}stannane](/img/structure/B15162075.png)

![Ethanone, 1-[1,1'-biphenyl]-4-yl-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B15162084.png)
![8,8-Dimethyl-2-methylidene-7-phenyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B15162110.png)
![Methyl {[2-(3,5-difluorophenyl)acetamido]methoxy}acetate](/img/structure/B15162111.png)
